3-Fluorobenzyl isocyanate (CAS 102422-56-0) is a highly reactive, fluorinated aromatic building block primarily utilized for the synthesis of complex ureas, carbamates, and amides. In industrial and pharmaceutical procurement, it is valued for its reliable electrophilic reactivity and favorable handling profile, presenting as a liquid with a boiling point of 209 °C. As a precursor, the meta-fluorinated benzyl moiety imparts distinct steric, electronic, and lipophilic properties to downstream active pharmaceutical ingredients (APIs), distinguishing it from unsubstituted or ortho/para-halogenated analogs in target-directed synthesis .
Substituting 3-fluorobenzyl isocyanate with generic alternatives, such as unsubstituted benzyl isocyanate or 4-fluorobenzyl isocyanate, fundamentally alters the binding affinity and metabolic stability of the resulting derivatives. In structure-based drug design, the specific meta-fluoro trajectory is strictly required to occupy restricted hydrophobic pockets—such as the S1 pocket in proteasome targets—and establish critical halogen-protein interactions that positional isomers cannot replicate [1]. Furthermore, substituting the isocyanate functional group with a benzyl halide to form an amine rather than a urea linkage often results in a complete loss of target activity due to the absence of essential hydrogen-bonding motifs required for kinase inhibition [2].
In the synthesis of syringolin B analogs targeting the Plasmodium falciparum 20S proteasome, the m-fluorobenzyl moiety derived from 3-fluorobenzyl isocyanate precisely occupies the hydrophobic S1 pocket of the β5 subunit. Structural cryo-EM data confirms that this specific substitution provides superior complementarity and subunit-selectivity compared to unsubstituted benzyl analogs, which lack the necessary halogen-hydrophobic interactions [1].
| Evidence Dimension | S1 pocket binding complementarity |
| Target Compound Data | m-fluorobenzyl derivative exhibits highly selective β5 subunit binding |
| Comparator Or Baseline | Unsubstituted benzyl derivatives |
| Quantified Difference | Structural alignment shows exclusive S1 pocket occupancy driven by the m-fluoro moiety |
| Conditions | Cryo-EM structural analysis of Pf 20S proteasome |
Procurement of the exact meta-fluoro isomer is non-negotiable for synthesizing selective β5-proteasome inhibitors, as positional isomers fail to achieve the required active site complementarity.
In the development of aromatic urea-imidazole salts targeting ERK1/2, 3-fluorobenzyl isocyanate serves as the essential precursor for the urea linkage. Derivatives synthesized via this isocyanate demonstrate significant antiproliferative activity. The urea group formed by this specific isocyanate is strictly required; non-urea analogs synthesized via alternative coupling methods exhibit a complete loss of activity (IC50 > 10 μM), highlighting the compound's necessity as a coupling agent[1].
| Evidence Dimension | ERK2 inhibitory activity dependence |
| Target Compound Data | Urea derivatives (via isocyanate) show sub-micromolar IC50 |
| Comparator Or Baseline | Non-urea analogs (IC50 > 10 μM) |
| Quantified Difference | >10-fold loss of activity without the isocyanate-derived urea linkage |
| Conditions | In vitro ERK2 kinase assay |
Buyers must procure the isocyanate form rather than alternative benzyl halides to successfully generate the critical hydrogen-bonding urea motif required for kinase inhibition.
3-Fluorobenzyl isocyanate is utilized to synthesize 1-(3-chloro-4-methylphenyl)-3-(3-fluorobenzyl)urea, a potent inhibitor of Mycobacterium tuberculosis epoxide hydrolase (EphB). Structure-activity relationship (SAR) studies demonstrate that the 3-fluorobenzyl urea core provides phenotypically selective antitubercular activity, whereas deviations in the urea substitution pattern or removal of the specific halogenation lead to diminished therapeutic indices or loss of target inhibition [1].
| Evidence Dimension | Target enzyme inhibition (EphB) |
| Target Compound Data | 3-fluorobenzyl urea derivatives maintain the required pharmacophore for potent M. tuberculosis inhibition |
| Comparator Or Baseline | Non-fluorinated or alternative alkyl ureas |
| Quantified Difference | Essential for maintaining phenotypic selectivity and therapeutic index |
| Conditions | In vitro M. tuberculosis EphB inhibition assay |
For infectious disease drug discovery, selecting the 3-fluoro isomer ensures the correct pharmacophore geometry required for specific enzyme inhibition.
3-Fluorobenzyl isocyanate demonstrates high coupling efficiency in the synthesis of complex macrolide-inspired macrocycles targeting the IL-17A/IL-17RA interaction. When reacted with advanced macrocyclic amines, it cleanly forms the corresponding ureas (yielding highly active compounds with ELISA IC50 = 40 nM) under standard conditions. Its liquid state at room temperature allows for precise volumetric dosing in parallel synthesis, and the 3-fluorobenzyl substitution provides a 3-fold improvement in target activity compared to truncated methyl derivatives [1].
| Evidence Dimension | Precursor processability and target potency |
| Target Compound Data | Forms highly active macrocyclic ureas (IC50 = 40 nM) |
| Comparator Or Baseline | Terminal methyl derivatives |
| Quantified Difference | 3-fluorobenzyl substitution improves target activity by 3-fold vs truncation |
| Conditions | Parallel synthesis and IL-17A ELISA assay |
The compound's physical properties and reliable reactivity make it an ideal building block for late-stage functionalization in complex macrocycle libraries.
Where this compound is the right choice: The synthesis of selective proteasome inhibitors (e.g., syringolin analogs) where the meta-fluoro group is structurally required to achieve optimal complementarity within the S1 pocket of the β5 subunit [1].
Where this compound is the right choice: The development of targeted kinase inhibitors (e.g., ERK1/2) utilizing the isocyanate group to form essential hydrogen-bonding urea linkages that cannot be achieved with benzyl halides[2].
Where this compound is the right choice: The production of anti-tubercular agents targeting epoxide hydrolases, where the specific halogenated pharmacophore is critical for maintaining phenotypic selectivity and a high therapeutic index [3].
Where this compound is the right choice: The late-stage diversification of macrocyclic peptide or macrolide libraries via efficient urea formation, leveraging the compound's favorable handling properties and reactivity for parallel synthesis workflows [4].
Irritant;Health Hazard